

# Cytotoxicity testing of "Dentin Protector" using MTT assay on primary pulp cells

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## Compound of Interest

Compound Name: *Dentin Protector*

CAS No.: *136959-09-6*

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## Application Notes: Cytotoxicity of "Dentin Protector" on Primary Pulp Cells

### Introduction

The biocompatibility of dental restorative materials is a critical factor for ensuring patient safety and clinical success. Materials placed in close proximity to the dental pulp, such as **dentin protectors** or liners, have the potential to release components that can affect the viability and function of pulp cells.[1] Therefore, in vitro cytotoxicity testing is an essential preliminary step in the evaluation of these materials.[2] This document outlines the application of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a sensitive and quantitative colorimetric method, to assess the cytotoxicity of "**Dentin Protector**" on primary human dental pulp cells (hDPCs).

The MTT assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into a dark blue, insoluble formazan product.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[1] By dissolving the

formazan in a solvent and measuring its absorbance, the effect of a test material on cell viability can be quantified.

These protocols are designed for researchers in dental materials science and cell biology to perform a standardized and reproducible assessment of the potential cytotoxic effects of "Dentin Protector."

## Experimental Protocols

### Protocol 1: Isolation and Culture of Primary Human Dental Pulp Cells (hDPCs)

This protocol describes the isolation of hDPCs from sound human third molars using the explant culture method, which has been shown to be a reliable technique for establishing primary cell cultures.[3]

Materials:

- Sound, non-carious human third molars (obtained with patient consent)
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (10,000 U/mL)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (0.25%)
- Sterile dental instruments (forceps, scalpel)
- T75 culture flasks
- Centrifuge
- Incubator (37°C, 5% CO<sub>2</sub>, 95% humidity)

#### Procedure:

- **Tooth Surface Sterilization:** Immediately after extraction, wash the tooth with PBS. Sterilize the surface by immersing it in 70% ethanol for 15 minutes.
- **Pulp Extraction:** In a sterile laminar flow hood, fracture the tooth using sterile instruments to expose the pulp chamber. Carefully remove the pulp tissue using sterile forceps.[4]
- **Explant Culture:** Mince the pulp tissue into small fragments (approximately 1x1 mm). Place 3-4 fragments into a T75 culture flask, ensuring they are spaced apart.
- **Cell Outgrowth:** Add a minimal amount of culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) to just cover the tissue fragments. Place the flask in the incubator. Do not disturb for the first 48-72 hours to allow tissue adherence.[3]
- **Culture Maintenance:** After 7 days, begin changing the medium every 3 days. Monitor for cell outgrowth from the explants under a phase-contrast microscope.[3]
- **Subculture:** When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 1-2 mL of Trypsin-EDTA. Incubate for 5-10 minutes until cells detach.[3] Neutralize the trypsin with complete culture medium, transfer the cell suspension to a centrifuge tube, and centrifuge at 100 x g for 3 minutes.[3] Resuspend the cell pellet in fresh medium and seed into new flasks. Cells from passages 3-5 are typically used for experiments.

## Protocol 2: Preparation of "Dentin Protector" Extracts

This protocol is based on the ISO 10993-12 standard for the biological evaluation of medical devices.[5]

#### Materials:

- **"Dentin Protector"** material
- Complete cell culture medium (DMEM + 10% FBS + 1% Pen-Strep)
- Sterile glass vials
- Curing light (if applicable)

- Sterile 0.22 µm syringe filter
- Incubator (37°C)

Procedure:

- **Sample Preparation:** Prepare samples of "**Dentin Protector**" according to the manufacturer's instructions. If it is a light-cured material, it should be polymerized in a manner that mimics its clinical use.[6] The international standard ISO 7405 recommends curing in the presence of oxygen.[6]
- **Extraction:** Place the prepared material into a sterile glass vial. Add complete cell culture medium at a surface area-to-volume ratio or a weight-to-volume ratio as specified by ISO standards (e.g., 0.2 g/mL).[5]
- **Incubation:** Incubate the vial at 37°C for 24 hours in a humidified atmosphere.[5]
- **Sterilization and Dilution:** After incubation, collect the medium containing the material extracts. Sterilize it by passing it through a 0.22 µm syringe filter.[5] This 100% extract can then be used directly or serially diluted with fresh culture medium to create various concentrations for testing (e.g., 50%, 25%, 12.5%).[5]

## Protocol 3: MTT Assay for Cytotoxicity Assessment

This protocol details the steps for evaluating the cytotoxicity of the prepared "**Dentin Protector**" extracts on hDPCs.

Materials:

- hDPCs (Passage 3-5)
- 96-well flat-bottom microtiter plates
- "**Dentin Protector**" extracts (various concentrations)
- MTT solution (5 mg/mL in sterile PBS)
- Dimethyl sulfoxide (DMSO)

- Negative Control: Complete culture medium
- Positive Control: Highly cytotoxic substance (e.g., 0.1% Triton X-100)
- Microplate reader (absorbance at 570 nm)

#### Procedure:

- Cell Seeding: Seed hDPCs into a 96-well plate at a density of  $1 \times 10^4$  cells/well in 200  $\mu$ L of complete culture medium.[7] Incubate for 24 hours to allow for cell attachment.
- Exposure to Extracts: Remove the culture medium and replace it with 200  $\mu$ L of the prepared "**Dentin Protector**" extracts at various dilutions. Include wells for the negative control (medium only) and positive control. Typically, each condition is tested in triplicate or quadruplicate.
- Incubation: Incubate the plate for desired time intervals (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO<sub>2</sub> incubator.[2]
- MTT Addition: After the incubation period, remove the extract-containing medium. Add 200  $\mu$ L of a 1:9 mixture of MTT solution and fresh DMEM (without FBS) to each well.[8] Incubate for 4 hours at 37°C, protecting the plate from light.[2] During this time, purple formazan crystals will form in viable cells.
- Formazan Solubilization: Carefully remove the MTT solution. Add 100-150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the optical density (OD) of each well using a microplate reader at a wavelength of 570 nm.[9] A reference wavelength of 630 nm can be used to reduce background noise.[1]
- Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:
  - Cell Viability (%) = (Mean OD of Test Group / Mean OD of Negative Control Group) x 100[2]

## Data Presentation

Quantitative results from the MTT assay should be summarized in a clear and organized manner. The following table provides a template for presenting such data.

Table 1: Cytotoxicity of "Dentin Protector" on hDPCs

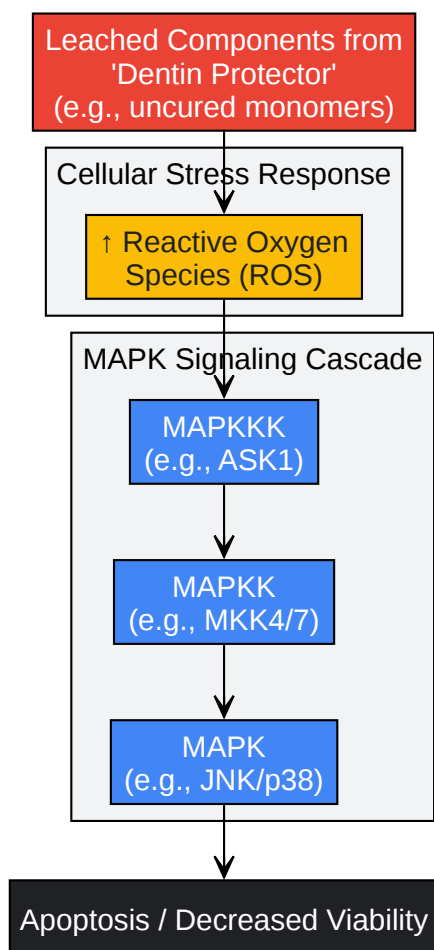
Treatment Group	Concentration	24h Mean OD (570nm)	24h Cell Viability (%)	48h Mean OD (570nm)	48h Cell Viability (%)	72h Mean OD (570nm)	72h Cell Viability (%)
Negative Control	N/A	1.25 ± 0.08	100.0	1.31 ± 0.09	100.0	1.35 ± 0.11	100.0
Dentin Protector	12.5%	1.18 ± 0.07	94.4	1.15 ± 0.10	87.8	1.09 ± 0.09	80.7
Dentin Protector	25%	1.05 ± 0.09	84.0	0.96 ± 0.08	73.3	0.85 ± 0.07	63.0
Dentin Protector	50%	0.88 ± 0.06	70.4	0.71 ± 0.05	54.2	0.54 ± 0.06	40.0
Dentin Protector	100%	0.61 ± 0.05	48.8	0.42 ± 0.04	32.1	0.29 ± 0.03	21.5
Positive Control	N/A	0.15 ± 0.02	12.0	0.13 ± 0.03	9.9	0.11 ± 0.02	8.1

Data are presented as mean ± standard deviation and are hypothetical.

## Visualizations

## Experimental Workflow





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